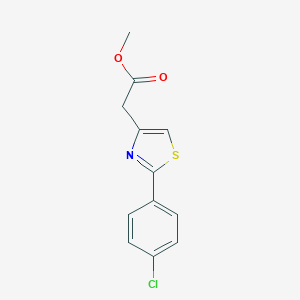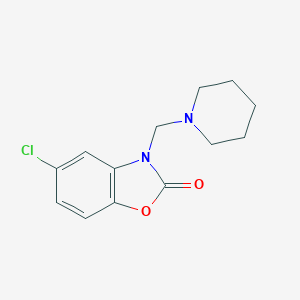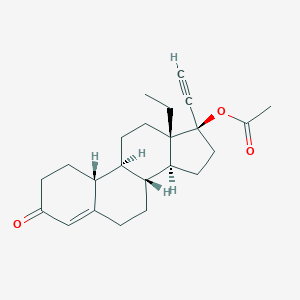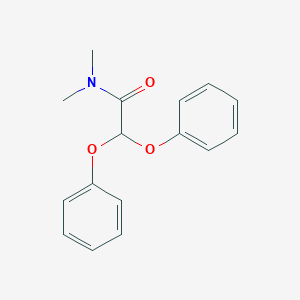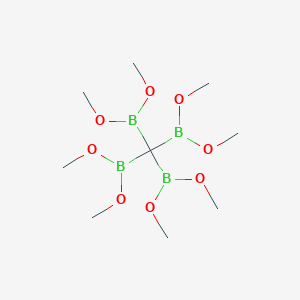
Tetrakis(dimethoxyboryl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(dimethoxyboryl)methane, also known as TDBM, is a boron-containing compound that has been extensively studied in recent years due to its unique properties and potential applications in various fields.
Mechanism of Action
Tetrakis(dimethoxyboryl)methane is believed to exert its biological effects through the inhibition of proteasome activity, which is essential for the degradation of intracellular proteins. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of the immune response. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Tetrakis(dimethoxyboryl)methane has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, this compound also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of Tetrakis(dimethoxyboryl)methane, including the development of new synthetic methods, the investigation of its potential as an anticancer agent and boron carrier for BNCT, and the exploration of its properties in materials science. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects in vivo.
Conclusion
In conclusion, this compound is a boron-containing compound that has potential applications in various fields. Its unique properties and mechanism of action make it an attractive target for scientific research. Future studies are needed to further explore its potential and to develop new applications for this compound.
Synthesis Methods
Tetrakis(dimethoxyboryl)methane can be synthesized through the reaction between trimethyl borate and formaldehyde in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via a boron-mediated aldol condensation, resulting in the formation of this compound as a white solid with a melting point of 132-135°C.
Scientific Research Applications
Tetrakis(dimethoxyboryl)methane has been studied extensively for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. In organic synthesis, this compound has been used as a versatile building block for the synthesis of various boron-containing compounds. In materials science, this compound has been incorporated into polymers and other materials to enhance their properties. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent and as a boron carrier for boron neutron capture therapy (BNCT).
Properties
| 17936-80-0 | |
Molecular Formula |
C9H24B4O8 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
dimethoxy-[tris(dimethoxyboranyl)methyl]borane |
InChI |
InChI=1S/C9H24B4O8/c1-14-10(15-2)9(11(16-3)17-4,12(18-5)19-6)13(20-7)21-8/h1-8H3 |
InChI Key |
DTBTXEPDQLXXDQ-UHFFFAOYSA-N |
SMILES |
B(C(B(OC)OC)(B(OC)OC)B(OC)OC)(OC)OC |
Canonical SMILES |
B(C(B(OC)OC)(B(OC)OC)B(OC)OC)(OC)OC |
synonyms |
Tetrakis(dimethoxyboryl)methane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


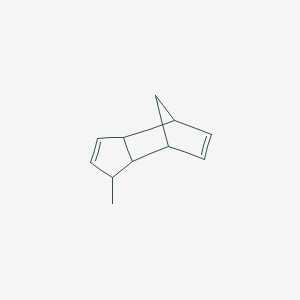
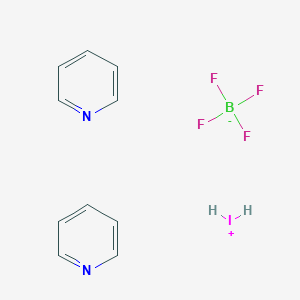
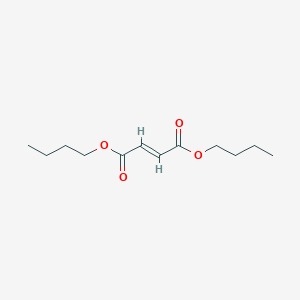
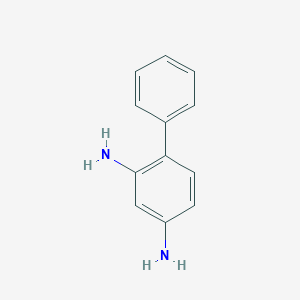
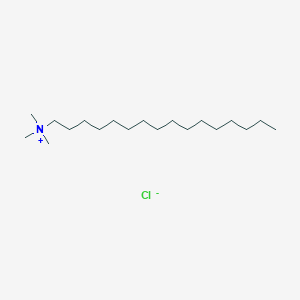

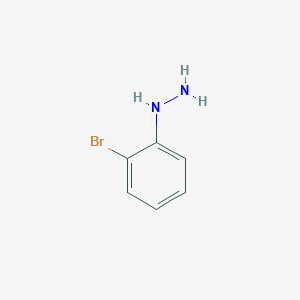

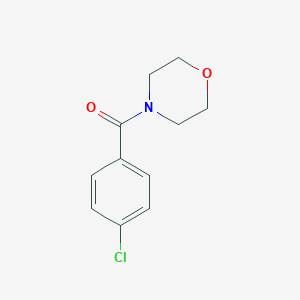
![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
